molecular formula C9H6Cl2N2O B1269206 2-cyano-N-(2,5-dichlorophenyl)acetamide CAS No. 87165-20-6

2-cyano-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B1269206
CAS No.: 87165-20-6
M. Wt: 229.06 g/mol
InChI Key: RXFUXWREALPORB-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C9H6Cl2N2O It is a derivative of acetamide, characterized by the presence of cyano and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Reaction with Cyanoacetic Acid: 2,5-dichloroaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of Intermediate: The reaction forms an intermediate, which is then treated with ammonia or an amine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Heterocyclic Compounds: Various heterocycles such as thiazolidinones, thiophenes, and iminochromenes.

    Amines: Reduction of the cyano group yields primary amines.

Scientific Research Applications

2-Cyano-N-(2,5-dichlorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

  • 2-Cyano-N-(2,4-dichlorophenyl)acetamide
  • 2-Cyano-N-(3,5-dichlorophenyl)acetamide
  • 2-Cyano-N-(2,6-dichlorophenyl)acetamide

Comparison:

  • Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Properties: 2-Cyano-N-(2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivity towards certain molecular targets.

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUXWREALPORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351183
Record name 2-cyano-N-(2,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87165-20-6
Record name 2-cyano-N-(2,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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